N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
Description
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic acetamide derivative featuring a benzo[d]thiazole core substituted with two methoxy groups at positions 4 and 7. The acetamide moiety is further modified with a 4-fluorophenylthio group, introducing both electron-donating (methoxy) and electron-withdrawing (fluoro) substituents. This structural duality may influence its physicochemical properties, biological activity, and pharmacokinetic profile.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-22-12-7-8-13(23-2)16-15(12)20-17(25-16)19-14(21)9-24-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKWDLDAYMUAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The resulting benzo[d]thiazole intermediate is then subjected to methoxylation using methoxy reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
The next step involves the introduction of the fluorophenylthioacetamide group. This can be accomplished by reacting the methoxylated benzo[d]thiazole with 4-fluorothiophenol and chloroacetyl chloride in the presence of a base such as triethylamine. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thioether group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide, and methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the modulation of signal transduction pathways and cell cycle regulation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Benzo[d]thiazole vs. Thiazole :
The benzo[d]thiazole core in the target compound enhances aromaticity and planarity compared to simpler thiazole derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ). This may improve binding interactions in biological targets, such as enzyme active sites.
Thioacetamide Linkage
- Thioether vs. Thione Groups :
The 4-fluorophenylthio group distinguishes the target compound from thione derivatives like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones . The thioether linkage may confer greater stability against tautomerization compared to thione-containing compounds. - Spectral Signatures: The C=S stretching vibration in thioacetamides typically appears at 1240–1255 cm⁻¹ in IR spectra , a key identifier absent in non-thioacetamide analogs.
Antimicrobial Potential
- Role of Halogens: Electron-withdrawing groups (e.g., –F, –Cl) enhance antimicrobial activity by improving membrane penetration. For example, 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide exhibits MICs of 13–27 µmol/L against S. aureus and E. coli . The 4-fluorophenyl group in the target compound may similarly improve activity.
- Impact of Methoxy Groups :
Methoxy substituents could modulate lipophilicity (logP), balancing solubility and membrane permeability. Compounds with logP >3.0, such as N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide derivatives , often show enhanced bioavailability.
Comparative Activity Table
Physicochemical and Crystallographic Properties
- Crystal Packing :
The dihedral angle between the benzo[d]thiazole and 4-fluorophenylthio groups may differ from analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, which exhibits a 61.8° twist . Methoxy groups could reduce steric hindrance, favoring planar conformations. - Hydrogen Bonding : N–H···N interactions, as seen in thiazol-2-yl acetamides , may stabilize the crystal lattice, influencing solubility and melting point.
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
The synthesis of this compound involves several steps, typically including the formation of the thiazole ring and subsequent substitution reactions to introduce the desired functional groups. The compound's molecular formula is , with a molecular weight of approximately 305.35 g/mol. Its structure features a benzothiazole moiety linked to a thioacetamide group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains and fungi. A structure-activity relationship study highlighted that electron-withdrawing groups at specific positions on the aromatic rings enhance antimicrobial efficacy while maintaining low cytotoxicity in mammalian cell lines .
Antimalarial Properties
In vitro assays have demonstrated that thiazole derivatives possess antimalarial activity against Plasmodium falciparum. The modifications in the N-aryl amide group significantly influence their potency. Compounds with non-bulky, electron-withdrawing groups at the ortho position on the phenyl ring exhibited enhanced antimalarial activity .
Leishmanicidal Activity
Thiazole-based compounds have also been evaluated for their leishmanicidal properties. A study on phthalimido-thiazole derivatives indicated promising activity against Leishmania infantum, with specific compounds showing significant reductions in parasite survival and low toxicity towards mammalian cells. The mechanism of action involved increased nitric oxide production in treated macrophages, which is critical for combating leishmaniasis .
Structure-Activity Relationships (SAR)
The SAR studies provide insights into how various substitutions on the thiazole ring affect biological activity:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Electron-withdrawing | Ortho | Increases potency against malaria |
| Small atoms (H/F) | Para | Preferred for enhanced biological activity |
| Bulky groups | Various | Often decrease potency |
These findings suggest that careful modification of substituents can optimize the biological profile of thiazole derivatives.
Case Studies
- Antimalarial Study : A series of thiazole analogs were synthesized and evaluated for their antimalarial activity against chloroquine-sensitive strains of Plasmodium falciparum. The most potent compounds exhibited IC50 values in the low micromolar range while demonstrating low cytotoxicity in HepG2 cell lines .
- Leishmanicidal Evaluation : Research focused on hybrid phthalimido-thiazoles revealed that certain derivatives significantly reduced the viability of Leishmania parasites in vitro, correlating with structural modifications that enhanced their interaction with cellular targets .
- Acetylcholinesterase Inhibition : Compounds containing a benzo[d]thiazole core demonstrated notable inhibitory effects on acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
